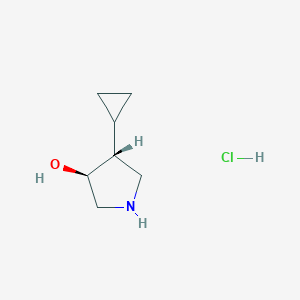
rac-(3R,4S)-4-cyclopropylpyrrolidin-3-ol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
rac-(3R,4S)-4-cyclopropylpyrrolidin-3-ol hydrochloride is a chiral compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine derivatives are known for their wide range of biological activities and are often used as building blocks in the synthesis of pharmaceuticals and other bioactive molecules .
Métodos De Preparación
The synthesis of rac-(3R,4S)-4-cyclopropylpyrrolidin-3-ol hydrochloride typically involves the enantioselective reduction of suitable precursors. One common method includes the use of oxazaborolidine catalysts for the reduction of N-benzyl glutarimides, leading to the formation of the desired chiral pyrrolidine derivative . Industrial production methods may involve similar catalytic processes, optimized for large-scale synthesis.
Análisis De Reacciones Químicas
rac-(3R,4S)-4-cyclopropylpyrrolidin-3-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the cyclopropyl group or other functional groups present.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the pyrrolidine ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides
Aplicaciones Científicas De Investigación
rac-(3R,4S)-4-cyclopropylpyrrolidin-3-ol hydrochloride has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds, including potential drug candidates.
Industry: It is used in the production of fine chemicals and as an intermediate in various chemical processes
Mecanismo De Acción
The mechanism of action of rac-(3R,4S)-4-cyclopropylpyrrolidin-3-ol hydrochloride involves its interaction with specific molecular targets. It may act on enzymes or receptors, modulating their activity and leading to desired biological effects. The exact pathways and targets can vary depending on the specific application and the structure of the compound .
Comparación Con Compuestos Similares
Similar compounds to rac-(3R,4S)-4-cyclopropylpyrrolidin-3-ol hydrochloride include other pyrrolidine derivatives such as:
- (3S,4R)-4-Aminotetrahydro-2H-pyran-3-ol hydrochloride
- (3S,4R)-4-(3-Methoxyphenyl)-3-pyrrolidinecarboxylic Acid Hydrochloride These compounds share structural similarities but differ in their functional groups and specific biological activities. The uniqueness of this compound lies in its cyclopropyl group, which can impart distinct chemical and biological properties .
Propiedades
Número CAS |
2155840-77-8; 2307752-04-9 |
|---|---|
Fórmula molecular |
C7H14ClNO |
Peso molecular |
163.65 |
Nombre IUPAC |
(3S,4R)-4-cyclopropylpyrrolidin-3-ol;hydrochloride |
InChI |
InChI=1S/C7H13NO.ClH/c9-7-4-8-3-6(7)5-1-2-5;/h5-9H,1-4H2;1H/t6-,7+;/m0./s1 |
Clave InChI |
KJUJFGYBOKALLR-UOERWJHTSA-N |
SMILES |
C1CC1C2CNCC2O.Cl |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















